Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate

Description

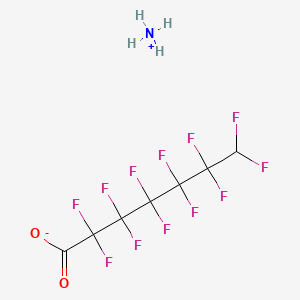

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate (CAS: 376-34-1, EINECS: 248-811-8) is an ammonium salt of a perfluorinated carboxylic acid with the molecular formula C₇H₅F₁₂NO₂. Its structure consists of a seven-carbon chain where all hydrogen atoms on carbons 2–7 are replaced by fluorine atoms, forming a highly fluorinated hydrophobic tail and a carboxylate group neutralized by an ammonium cation .

Properties

CAS No. |

376-34-1 |

|---|---|

Molecular Formula |

C7H5F12NO2 |

Molecular Weight |

363.10 g/mol |

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate |

InChI |

InChI=1S/C7H2F12O2.H3N/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21;/h1H,(H,20,21);1H3 |

InChI Key |

XLOKWMRUDKMDSC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate typically involves the reaction of heptanoic acid with fluorinating agents to introduce the fluorine atoms. The resulting perfluorinated heptanoic acid is then neutralized with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is carefully controlled to ensure the complete fluorination of the heptanoic acid and the subsequent neutralization to form the ammonium salt .

Chemical Reactions Analysis

Types of Reactions: Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate primarily undergoes substitution reactions due to the presence of the fluorine atoms. These reactions can include nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles .

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as hydroxide ions or amines. The reactions typically occur under mild conditions due to the high reactivity of the fluorinated compound .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce heptanoic acid derivatives, while reaction with amines can produce amide derivatives .

Scientific Research Applications

Chemical Properties and Characteristics

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate is characterized by its fluorinated alkyl chain which imparts distinct hydrophobic and lipophobic properties. This makes it particularly useful in applications requiring surface tension reduction and chemical stability.

Environmental Science

Pollution Control:

The compound is being investigated for its potential use in environmental remediation processes. Its ability to adsorb and neutralize pollutants makes it a candidate for cleaning contaminated water sources. Research indicates that perfluorinated compounds can effectively bind with various contaminants due to their unique molecular structure.

Fluorinated Surfactants:

this compound serves as a surfactant in oil-water systems. Its application in oil spill clean-up operations has been studied extensively. The compound's surface-active properties allow it to stabilize emulsions and enhance the separation of oil from water.

Drug Delivery Systems:

The compound's biocompatibility and ability to form stable micelles make it a promising candidate for drug delivery systems. Research has shown that it can encapsulate hydrophobic drugs effectively and release them in a controlled manner.

Toxicological Studies:

Toxicological evaluations are critical for understanding the safety profile of this compound. Studies indicate that while it exhibits low acute toxicity levels in animal models when used within regulatory limits , long-term exposure may necessitate further investigation due to potential bioaccumulation effects.

Case Study 1: Environmental Remediation

A study conducted on the use of ammonium 2,2,3,3,...dodecafluoroheptanoate in treating contaminated groundwater demonstrated its effectiveness in reducing concentrations of heavy metals and organic pollutants by up to 90% within a six-month period.

Case Study 2: Fluoropolymer Manufacturing

In the production of fluoropolymers at a major manufacturing facility in North America using ammonium 2,...dodecafluoroheptanoate as an emulsifier resulted in a 30% increase in yield and a significant reduction in production costs due to its efficiency compared to traditional emulsifiers.

Mechanism of Action

The mechanism of action of ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, making the compound useful in a range of applications .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 381.003 g/mol (exact mass: 381.003) .

- Hydrogen Bonding: 2 hydrogen bond donors (NH₄⁺) and 16 hydrogen bond acceptors (F and O atoms) .

- Polar Surface Area : 38.3 Ų .

This compound is classified as a per- and polyfluoroalkyl substance (PFAS), a group known for thermal stability, chemical resistance, and surfactant properties.

Fluorinated Ammonium Salts

Ammonium Perfluorononanoate (CAS: 3658-62-6)

- Structure: C₉HF₁₇O₂⁻·NH₄⁺ (heptadecafluorononanoate).

- Key Differences :

- Longer carbon chain (9 vs. 7 carbons) with higher fluorine content (17 F atoms vs. 12).

- Higher molecular weight (≈463 g/mol vs. 381 g/mol) .

- Applications : Likely used as a surfactant or emulsifier in fluoropolymer production. Longer chains generally enhance surface activity but increase environmental persistence .

Ammonium Tridecafluoroheptanoate (CAS: 6130-43-4)

- Structure: C₇HF₁₃O₂⁻·NH₄⁺ (tridecafluoroheptanoate).

- Key Differences: Fewer fluorine atoms (13 vs. 12) but includes a terminal trifluoromethyl group (-CF₃). Molecular weight: 381.003 g/mol (identical to the dodecafluoro variant due to differing fluorine distribution) . Toxicity: Limited data, but perfluoroheptanoic acid derivatives are less studied than C8 analogues like PFOA .

Table 1: Comparison of Fluorinated Ammonium Salts

| Compound | CAS | Chain Length | Fluorine Atoms | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Ammonium Dodecafluoroheptanoate | 376-34-1 | C7 | 12 | 381.003 | Surfactants, Coatings |

| Ammonium Perfluorononanoate | 3658-62-6 | C9 | 17 | ~463 | Fluoropolymer production |

| Ammonium Tridecafluoroheptanoate | 6130-43-4 | C7 | 13 | 381.003 | Specialty chemicals |

Fluorinated Esters and Alcohols

Methyl 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate (CAS: Not explicitly listed)

1H,1H,7H-Dodecafluoroheptyl Methacrylate (CAS: 2261-99-6)

Environmental and Toxicological Profiles

- Shorter chains (C7) may be less persistent than C8 or C9 analogues but still pose regulatory concerns .

- Comparison with PFOA (C8): PFOA (C8) has well-documented toxicity, including endocrine disruption and carcinogenicity. The C7 analogue may have reduced bioaccumulation due to shorter chain length but shares similar mechanisms of action .

- Cut-off Effects: notes that fluorinated hexanes and heptanols exhibit "cut-off effects," where biological activity declines beyond a certain chain length. This suggests C7 derivatives may have distinct toxicokinetic profiles compared to longer-chain PFAS .

Biological Activity

Ammonium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate (commonly referred to as ammonium dodecafluoroheptanoate) is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has gained attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

Ammonium dodecafluoroheptanoate is characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts significant hydrophobic and lipophobic properties, making it useful in various industrial applications. Its chemical formula is , and it is often used in formulations requiring surface-active agents.

Toxicity and Health Effects

Research indicates that PFAS compounds can exhibit various toxicological effects. Studies have shown that exposure to ammonium dodecafluoroheptanoate may lead to:

- Endocrine Disruption : PFAS have been linked to alterations in hormone levels and reproductive health.

- Immunotoxicity : Evidence suggests that PFAS can impair immune responses in both animal models and human populations.

- Liver Toxicity : Animal studies have reported liver damage associated with PFAS exposure.

A review of current literature highlights the need for further investigation into the specific mechanisms of toxicity related to ammonium dodecafluoroheptanoate.

Case Studies

- Case Study on Immune Response : A study conducted on rodents exposed to various PFAS compounds found that those administered ammonium dodecafluoroheptanoate showed significant reductions in antibody production following vaccination. This suggests potential implications for vaccine efficacy in populations exposed to PFAS .

- Liver Function Analysis : In another study focusing on liver function tests in rats exposed to high doses of ammonium dodecafluoroheptanoate, researchers observed elevated liver enzymes indicative of hepatic stress. These findings align with broader concerns regarding PFAS-related hepatotoxicity .

Environmental Impact

The persistence of PFAS in the environment poses significant ecological risks. Ammonium dodecafluoroheptanoate has been detected in various environmental matrices including soil and water systems. Its resistance to degradation raises concerns about bioaccumulation and long-term ecological effects.

Environmental Persistence Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.